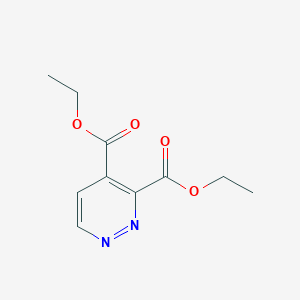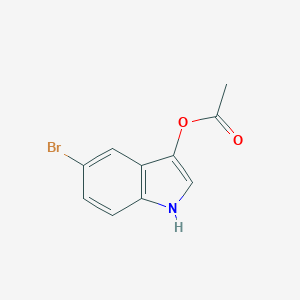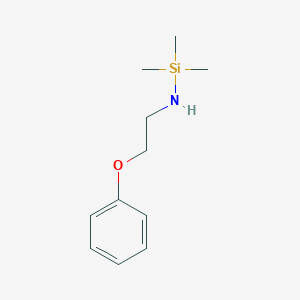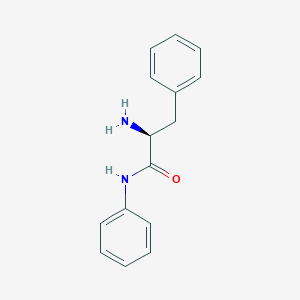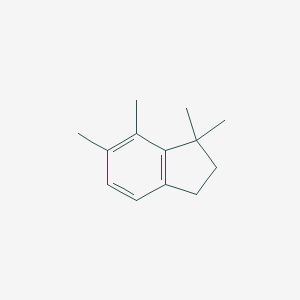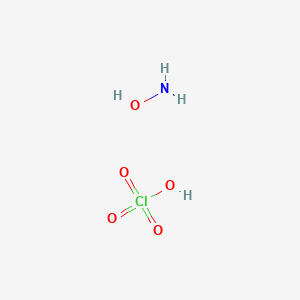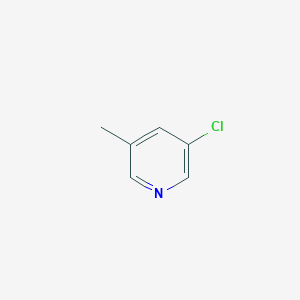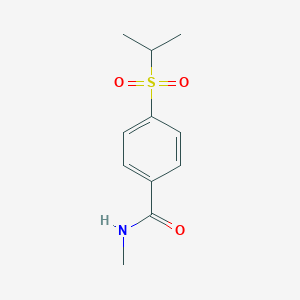
Benzamide, p-(isopropylsulfonyl)-N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, p-(isopropylsulfonyl)-N-methyl-, also known as BISIM, is a chemical compound that has been extensively studied for its potential applications in scientific research. BISIM is a potent inhibitor of protein arginine methyltransferases (PRMTs), which are enzymes that play a crucial role in various cellular processes, including gene expression, RNA processing, and DNA repair.
Aplicaciones Científicas De Investigación
Benzamide, p-(isopropylsulfonyl)-N-methyl- has been studied extensively for its potential applications in scientific research. One of the most promising applications of Benzamide, p-(isopropylsulfonyl)-N-methyl- is as a tool for studying the role of PRMTs in various cellular processes. PRMTs are involved in the regulation of gene expression, RNA processing, and DNA repair, and their dysregulation has been linked to various diseases, including cancer, cardiovascular disease, and neurological disorders. By inhibiting PRMTs with Benzamide, p-(isopropylsulfonyl)-N-methyl-, researchers can study the specific functions of these enzymes in different cellular processes and identify potential therapeutic targets for disease treatment.
Mecanismo De Acción
Benzamide, p-(isopropylsulfonyl)-N-methyl- functions as a competitive inhibitor of PRMTs by binding to the active site of the enzyme. This binding prevents the transfer of methyl groups from S-adenosylmethionine (SAM) to the target protein, thereby inhibiting the enzymatic activity of PRMTs. Benzamide, p-(isopropylsulfonyl)-N-methyl- has been shown to be a potent inhibitor of PRMTs, with IC50 values in the low micromolar range.
Efectos Bioquímicos Y Fisiológicos
Benzamide, p-(isopropylsulfonyl)-N-methyl- has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that Benzamide, p-(isopropylsulfonyl)-N-methyl- inhibits the activity of various PRMT isoforms, including PRMT1, PRMT3, and PRMT5. In vivo studies have shown that Benzamide, p-(isopropylsulfonyl)-N-methyl- can inhibit the growth of cancer cells and reduce the levels of methylated histones, which are involved in the regulation of gene expression. Benzamide, p-(isopropylsulfonyl)-N-methyl- has also been shown to have anti-inflammatory effects, as it can reduce the production of pro-inflammatory cytokines in macrophages.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Benzamide, p-(isopropylsulfonyl)-N-methyl- in lab experiments is its specificity for PRMTs. Unlike other methyltransferase inhibitors, such as adenosine dialdehyde (Adox), Benzamide, p-(isopropylsulfonyl)-N-methyl- does not inhibit other methyltransferases, such as histone methyltransferases. This specificity allows researchers to study the specific functions of PRMTs in different cellular processes without interfering with other methyltransferase-dependent pathways. However, one of the limitations of using Benzamide, p-(isopropylsulfonyl)-N-methyl- is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on Benzamide, p-(isopropylsulfonyl)-N-methyl-. One area of research is the development of more potent and selective PRMT inhibitors based on the structure of Benzamide, p-(isopropylsulfonyl)-N-methyl-. Another area of research is the identification of specific PRMT isoforms that are involved in different cellular processes and diseases. By studying the specific functions of PRMT isoforms, researchers can identify potential therapeutic targets for disease treatment. Finally, there is a need for more in vivo studies to determine the efficacy and safety of Benzamide, p-(isopropylsulfonyl)-N-methyl- and other PRMT inhibitors in animal models of disease.
Métodos De Síntesis
The synthesis of Benzamide, p-(isopropylsulfonyl)-N-methyl- involves the reaction of N-methylbenzamide with isopropylsulfonyl chloride in the presence of a base. The reaction proceeds via an SN2 mechanism, resulting in the formation of Benzamide, p-(isopropylsulfonyl)-N-methyl- as a white crystalline solid. The yield of the reaction is typically high, and the purity of the product can be improved through recrystallization.
Propiedades
Número CAS |
18453-18-4 |
|---|---|
Nombre del producto |
Benzamide, p-(isopropylsulfonyl)-N-methyl- |
Fórmula molecular |
C11H15NO3S |
Peso molecular |
241.31 g/mol |
Nombre IUPAC |
N-methyl-4-propan-2-ylsulfonylbenzamide |
InChI |
InChI=1S/C11H15NO3S/c1-8(2)16(14,15)10-6-4-9(5-7-10)11(13)12-3/h4-8H,1-3H3,(H,12,13) |
Clave InChI |
MZNOJHZIELUORG-UHFFFAOYSA-N |
SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC |
SMILES canónico |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC |
Otros números CAS |
18453-18-4 |
Sinónimos |
p-(Isopropylsulfonyl)-N-methylbenzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




